2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQLNZPEAWRAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327771 | |
| Record name | 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887864-26-8 | |
| Record name | 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, dihydrochromenes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and antioxidant agent.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Coumarin Core
The structural uniqueness of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide lies in its substitution pattern. Below is a comparative analysis with closely related analogs:
Key Observations:
- Electronic Effects : Substituents like chlorine (e.g., ) or methoxy groups (e.g., ) alter electron density, influencing binding to enzymatic targets or metabolic stability.
- Biological Activity : The 4-methyl derivative () demonstrates anticancer activity, suggesting that alkyl groups may enhance cytotoxicity. The target compound’s phenyl group may offer distinct interaction profiles, though specific data are lacking in the provided evidence.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound (C₁₇H₁₃NO₄) has a molecular weight of 295.29 g/mol.
- Solubility : Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility due to polar groups, whereas the target compound’s phenyl group could reduce solubility.
- Bulky substituents (e.g., benzyl in ) may slow metabolism.
Biological Activity
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
The chemical structure of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H12O4 |
| Molecular Weight | 280.275 g/mol |
| Density | 1.292 g/cm³ |
| Boiling Point | 466.8 °C |
| Flash Point | 242.2 °C |
Antimicrobial Activity
Research has indicated that derivatives of coumarin, including 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, this particular derivative demonstrated moderate to excellent activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study, compounds synthesized from coumarin scaffolds were tested against five bacterial strains. The results showed that specific derivatives, including those based on the coumarin structure, had effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of coumarin derivatives have been widely studied. A recent investigation highlighted that 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide exhibited cytotoxic effects on several cancer cell lines, including A549 (lung carcinoma) and BEL7402 (hepatoma).
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.6 |
| BEL7402 | 22.4 |
| HeLa | 18.9 |
The study concluded that the compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
Coumarin derivatives are also recognized for their anti-inflammatory properties. Research indicates that 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential application in treating inflammatory diseases.
Mechanism of Action:
The compound appears to modulate the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This modulation could lead to reduced inflammation in conditions such as arthritis and other inflammatory disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological efficacy of coumarin derivatives. Modifications at various positions on the coumarin ring can significantly influence their biological activities.
Key Findings:
- Substitution at the phenyl group enhances antibacterial activity.
- The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.
- Alkyl substitutions on the acetamide moiety may improve anti-inflammatory properties.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise Functionalization : Start with forming the chromen-2-one core via condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions. Introduce substituents (e.g., phenyl, acetamide) sequentially to avoid side reactions .
- Reaction Conditions : Use anhydrous solvents (e.g., acetonitrile) and catalysts like triethylamine for coupling steps. Control temperature (e.g., reflux for 24 hours) and stoichiometry to minimize byproducts .
- Purification : Employ column chromatography or recrystallization (e.g., from ethyl acetate) to isolate the compound. Monitor purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How can researchers confirm the structural integrity of synthesized 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 336) and fragmentation patterns .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Q. What are the common reaction pathways for modifying the acetamide or chromenone moieties of this compound?
- Methodological Answer :
- Acetamide Modification : React with nucleophiles (e.g., amines) under basic conditions to form secondary amides. Use coupling agents like EDCI/DCC for stability .
- Chromenone Functionalization : Perform halogenation (e.g., Cl/Br substitution) or oxidation (e.g., PCC for ketone formation) at the 2-oxo position. Monitor regioselectivity via TLC .
Advanced Research Questions
Q. How can contradictory in vitro data (e.g., COX inhibition vs. cytotoxicity) be resolved when evaluating biological activity?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%). Use IC values with 95% confidence intervals .
- Mechanistic Studies : Pair enzyme inhibition assays (e.g., COX-2 fluorometric kits) with transcriptional profiling (qPCR for inflammatory markers) to distinguish direct enzyme targeting from off-target effects .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets (e.g., AChE or COX-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with co-crystallized ligands (PDB IDs: 1CX2 for COX-2) and calculate binding energies (ΔG ≤ -8 kcal/mol) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., IC for AChE inhibition) .
Q. How can researchers address discrepancies in reaction yields during scale-up from lab to pilot-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and optimize parameters (e.g., mixing efficiency, heat transfer) .
- Flow Chemistry : Transition from batch to continuous flow reactors to enhance reproducibility and reduce thermal degradation .
Q. What structural analogs of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide show enhanced bioactivity, and how can SAR studies guide further optimization?
- Methodological Answer :
- Analog Design : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F-phenyl) to improve metabolic stability. Modify the acetamide linker to a sulfonamide for increased solubility .
- SAR Analysis : Compare IC values of analogs (e.g., 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide vs. parent compound) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
